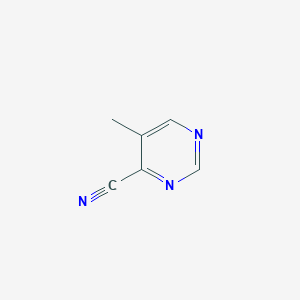

5-Methylpyrimidine-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

呋喃-2-甲酸甲酯,也称为2-呋喃甲酸甲酯或焦谷氨酸甲酯,是一种有机化合物,分子式为C6H6O3。它是一种呋喃衍生物,因其宜人的香气而常用于香料和香精行业。 该化合物因其独特的化学性质而在各个科学研究领域引起了兴趣 .

准备方法

合成路线和反应条件

呋喃-2-甲酸甲酯可以通过多种方法合成。一种常见的方法是使用硫酸等催化剂,使呋喃-2-羧酸与甲醇酯化。 反应通常在回流条件下进行,以确保完全转化 .

另一种方法是使用铜催化剂,使呋喃、糠醛或2-乙酰呋喃与四氯化碳和甲醇反应。 该方法可以得到大量的呋喃-2-甲酸甲酯和呋喃-2,5-二甲酸二甲酯 .

工业生产方法

在工业生产中,呋喃-2-甲酸甲酯使用类似的酯化工艺,但规模更大。 反应条件经过优化,以最大限度地提高产率和纯度,产物通常通过蒸馏进行提纯 .

化学反应分析

反应类型

呋喃-2-甲酸甲酯可以进行多种化学反应,包括:

氧化: 该化合物可以被氧化生成呋喃-2-羧酸。

还原: 还原反应可以将其转化为呋喃-2-甲醇。

取代: 它可以进行亲核取代反应,尤其是在呋喃环上.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 在酸性或碱性条件下使用卤素或卤代烷等试剂.

主要产物

氧化: 呋喃-2-羧酸。

还原: 呋喃-2-甲醇。

科学研究应用

Scientific Research Applications

1. Pharmaceutical Development

5-Methylpyrimidine-4-carbonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The compound's structure allows for modifications that can enhance biological activity and selectivity towards specific molecular targets.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies.

3. Anticancer Properties

In vitro studies indicate that this compound possesses notable anticancer activity. It has been tested against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116), showing promising results with low IC50 values, indicating potent cytotoxic effects .

4. Enzyme Inhibition

The compound functions as an inhibitor of specific enzymes, which is crucial in drug design. For example, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Biological Activities

Antimicrobial Properties

Studies have confirmed that this compound exhibits broad-spectrum antimicrobial activity:

- Efficacy Against Bacteria : Effective against E. coli and Staphylococcus aureus.

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Activity

The compound has shown significant anticancer properties:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer).

- IC50 Values : Reported as low as 0.126 µM against MDA-MB-231 cells, indicating high potency .

Case Studies

1. Anticancer Efficacy Study

A study focused on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell proliferation compared to controls. The compound induced apoptosis, evidenced by increased caspase activity among treated cells.

2. Antimicrobial Activity Investigation

Another investigation tested the compound against a panel of bacterial strains, including E. coli and Staphylococcus aureus. Results showed effective inhibition of bacterial growth, suggesting its potential use in treating bacterial infections.

作用机制

The mechanism of action of methyl furan-2-carboxylate varies depending on its application. In biological systems, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

相似化合物的比较

呋喃-2-甲酸甲酯可以与其他呋喃衍生物进行比较,例如:

呋喃-2-羧酸: 结构类似,但缺乏酯官能团。

呋喃-2,5-二甲酸二甲酯: 包含两个酯基,用于类似的应用。

呋喃-2-甲醇: 呋喃-2-甲酸甲酯的还原产物,具有不同的化学性质.

生物活性

5-Methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a methyl group at the 5-position and a cyano group at the 4-position. The presence of these functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that compounds like this compound may exert their biological effects through various mechanisms:

- Enzyme Inhibition : It can act as an inhibitor by binding to active sites of specific enzymes, thereby blocking their catalytic activity. This mechanism is crucial in the development of anticancer and antimicrobial agents.

- Receptor Interaction : The compound may also interact with cellular receptors, influencing various signaling pathways involved in disease processes .

Biological Activities

The biological activities attributed to this compound and its derivatives include:

- Anticancer Properties : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties, demonstrating effectiveness against a range of pathogens .

- Anti-inflammatory Activity : Some studies suggest that it may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Studies

- Anticancer Activity : A study explored the anticancer potential of several pyrimidine derivatives, including this compound. The derivatives were tested against multiple cancer cell lines, revealing that some compounds induced apoptosis and cell cycle arrest at specific phases, highlighting their potential as anticancer agents .

- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, suggesting its potential use in treating bacterial infections .

属性

IUPAC Name |

5-methylpyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYJWIDDRHKVCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。